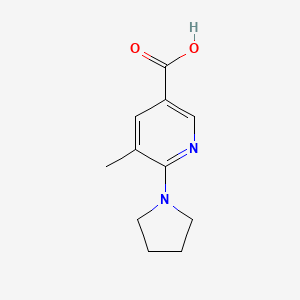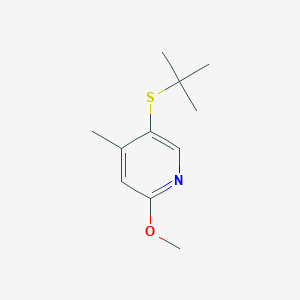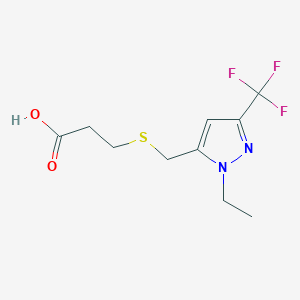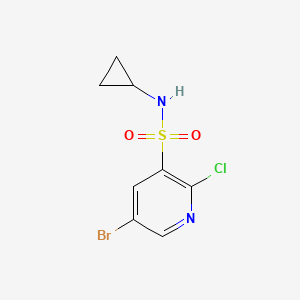
Methyl 2-(2-(3-benzylureido)propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(2-(3-benzyluréido)propan-2-yl)-5-hydroxy-6-méthoxy-4-pyrimidinecarboxylate de méthyle est un composé organique complexe avec des applications potentielles dans divers domaines scientifiques. Ce composé présente un cycle pyrimidine substitué par des groupes hydroxy, méthoxy et carboxylate, ainsi qu'une partie benzyluréido. Sa structure unique en fait un sujet intéressant pour la recherche en chimie, en biologie et en médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(2-(3-benzyluréido)propan-2-yl)-5-hydroxy-6-méthoxy-4-pyrimidinecarboxylate de méthyle implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une approche courante consiste à synthétiser d'abord le noyau pyrimidine, puis à introduire les groupes hydroxy, méthoxy et carboxylate. La partie benzyluréido est ensuite attachée par une série de réactions de substitution nucléophile.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des conditions de réaction pour obtenir des rendements et une pureté élevés. Cela comprend le contrôle de la température, le choix du solvant et la durée de la réaction. Des catalyseurs et des groupes protecteurs peuvent également être utilisés pour améliorer l'efficacité de la synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(2-(3-benzyluréido)propan-2-yl)-5-hydroxy-6-méthoxy-4-pyrimidinecarboxylate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxy peut être oxydé en un groupe carbonyle dans des conditions appropriées.
Réduction : Le groupe carboxylate peut être réduit en alcool.
Substitution : Le groupe méthoxy peut être substitué par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Des réactifs comme le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : L'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont des agents réducteurs courants.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés dans les réactions de substitution.
Principaux produits formés
Oxydation : Formation d'une cétone ou d'un aldéhyde.
Réduction : Formation d'un alcool.
Substitution : Formation de divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Le 2-(2-(3-benzyluréido)propan-2-yl)-5-hydroxy-6-méthoxy-4-pyrimidinecarboxylate de méthyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigé pour ses effets thérapeutiques potentiels et comme composé de tête pour le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 2-(2-(3-benzyluréido)propan-2-yl)-5-hydroxy-6-méthoxy-4-pyrimidinecarboxylate de méthyle implique son interaction avec des cibles moléculaires spécifiques. La partie benzyluréido peut interagir avec des enzymes ou des récepteurs, modulant leur activité. Le cycle pyrimidine peut participer à la liaison hydrogène et à d'autres interactions, influençant les effets biologiques du composé. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
Methyl 2-(2-(3-benzylureido)propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 2-(2-(3-benzylureido)propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate involves its interaction with specific molecular targets. The benzylureido moiety may interact with enzymes or receptors, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(2-(3-phényluréido)propan-2-yl)-5-hydroxy-6-méthoxy-4-pyrimidinecarboxylate de méthyle
- 2-(2-(3-benzylamino)propan-2-yl)-5-hydroxy-6-méthoxy-4-pyrimidinecarboxylate de méthyle
Unicité
Le 2-(2-(3-benzyluréido)propan-2-yl)-5-hydroxy-6-méthoxy-4-pyrimidinecarboxylate de méthyle est unique en raison de la présence de la partie benzyluréido, qui peut conférer des activités biologiques et une réactivité chimique spécifiques. Sa combinaison de groupes fonctionnels permet des modifications chimiques et des applications diverses, le distinguant de composés similaires.
Propriétés
Formule moléculaire |
C18H22N4O5 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
methyl 2-[2-(benzylcarbamoylamino)propan-2-yl]-5-hydroxy-6-methoxypyrimidine-4-carboxylate |
InChI |
InChI=1S/C18H22N4O5/c1-18(2,22-17(25)19-10-11-8-6-5-7-9-11)16-20-12(15(24)27-4)13(23)14(21-16)26-3/h5-9,23H,10H2,1-4H3,(H2,19,22,25) |
Clé InChI |
PBKKQLRNPXNPMK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=NC(=C(C(=N1)OC)O)C(=O)OC)NC(=O)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11808387.png)









